molecular formula C18H18O3 B15131451 2-(2-Benzylphenoxy)ethyl acrylate

2-(2-Benzylphenoxy)ethyl acrylate

Cat. No.: B15131451
M. Wt: 282.3 g/mol
InChI Key: RGXBSYVDGXLTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzylphenoxy)ethyl acrylate is an organic compound with the molecular formula C18H18O3. It is a type of acrylate ester that features a benzylphenoxy group attached to an ethyl acrylate moiety. This compound is primarily used in the field of polymer chemistry due to its ability to undergo polymerization reactions, forming polymers with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylphenoxy)ethyl acrylate typically involves the esterification of 2-(2-benzylphenoxy)ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylphenoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2-(2-Benzylphenoxy)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. The benzylphenoxy group provides additional stability and functionality to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzylphenoxy)ethyl acrylate is unique due to the presence of the benzylphenoxy group, which imparts specific properties to the polymers derived from it. These properties include enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(2-benzylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C18H18O3/c1-2-18(19)21-13-12-20-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2

InChI Key

RGXBSYVDGXLTOL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.